Ethyl 3-amino-8-fluoroquinoline-2-carboxylate
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Overview
Description
Ethyl 3-amino-8-fluoroquinoline-2-carboxylate is a chemical compound belonging to the quinoline family, which is known for its diverse biological activities. This compound is characterized by the presence of an amino group at the 3rd position, a fluorine atom at the 8th position, and an ethyl ester group at the 2nd position of the quinoline ring. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-8-fluoroquinoline-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 3-amino-8-fluoroquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-8-fluoroquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Ethyl 3-amino-8-fluoroquinoline-2-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-8-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits bacterial DNA gyrase, an enzyme essential for DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately cell death. The compound’s anticancer activity is attributed to its ability to interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Ethyl 3-amino-8-fluoroquinoline-2-carboxylate can be compared with other fluoroquinolones such as:
- Norfloxacin
- Pefloxacin
- Ciprofloxacin
- Ofloxacin
Uniqueness
The presence of the amino group at the 3rd position and the ethyl ester group at the 2nd position distinguishes this compound from other fluoroquinolones. These structural features contribute to its unique biological activities and make it a valuable compound for research and development .
Properties
Molecular Formula |
C12H11FN2O2 |
---|---|
Molecular Weight |
234.23 g/mol |
IUPAC Name |
ethyl 3-amino-8-fluoroquinoline-2-carboxylate |
InChI |
InChI=1S/C12H11FN2O2/c1-2-17-12(16)11-9(14)6-7-4-3-5-8(13)10(7)15-11/h3-6H,2,14H2,1H3 |
InChI Key |
YZECYVQKZISYCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C=CC=C(C2=N1)F)N |
Origin of Product |
United States |
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